molecular formula C23H29NO6 B15106841 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate

7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B15106841
M. Wt: 415.5 g/mol
InChI Key: NCNKZIVPXYQHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chromen ring with a norvalinate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate typically involves multiple steps. The initial step often includes the formation of the chromen ring, followed by the introduction of the norvalinate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of specific solvents like dichloromethane and catalysts such as palladium on carbon can facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate
  • 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl propanoate

Uniqueness

Compared to similar compounds, 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-(tert-butoxycarbonyl)norvalinate features a unique norvalinate group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C23H29NO6/c1-6-8-16(24-22(27)30-23(3,4)5)21(26)29-18-12-13(2)11-17-19(18)14-9-7-10-15(14)20(25)28-17/h11-12,16H,6-10H2,1-5H3,(H,24,27)

InChI Key

NCNKZIVPXYQHIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.